molecular formula C16H20ClNO B5406881 (3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride

(3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride

Cat. No.: B5406881
M. Wt: 277.79 g/mol
InChI Key: FGJHVBSZMIHYQP-UHFFFAOYSA-N
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Description

(3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride, also known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBA is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

(3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential applications in the development of new materials, such as polymers and liquid crystals. In organic synthesis, this compound has been used as a reagent in various reactions, including the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of (3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to interact with certain receptors in the brain, including the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to improve cognitive function and memory in mice with Alzheimer's disease. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride is its ease of synthesis, making it readily available for laboratory experiments. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of this compound is its limited solubility in certain solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for the study of (3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the development of new materials based on this compound, such as liquid crystals and polymers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods and has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. This compound has been shown to have various biochemical and physiological effects in the body, including improving cognitive function, neuroprotection, and anti-inflammatory effects. While there are some limitations to working with this compound in laboratory experiments, there are several potential future directions for the study of this compound.

Synthesis Methods

(3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride can be synthesized using various methods, including the reduction of 3-methoxybenzaldehyde and 4-methylbenzylamine in the presence of sodium borohydride. The compound can also be synthesized using other reducing agents such as lithium aluminum hydride, sodium hydride, and potassium borohydride. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-13-6-8-14(9-7-13)11-17-12-15-4-3-5-16(10-15)18-2;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJHVBSZMIHYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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